2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide
Description
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-12-6-2-1-5-11(12)9-21-14-8-4-3-7-13(14)19-16(21)23-10-15(22)20-18/h1-8H,9-10,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEZSHSUQGIUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a way that can inhibit or promote certain biological activities. The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the benzimidazole derivative.
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide , with the CAS number 893726-07-3 , is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews its molecular characteristics, biological properties, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C16H15ClN4OS
- Molecular Weight : 346.83 g/mol
- Structure : The compound features a benzodiazole moiety linked to a chlorophenyl group and an acetohydrazide functional group, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values for these bacteria ranged from 10 to 50 µg/mL, demonstrating a promising antibacterial profile.
Anticancer Activity
Research has pointed towards potential anticancer properties:
- Cell Line Studies : The compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it induced apoptosis in a dose-dependent manner.
- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity:
- In vivo models showed a reduction in inflammatory markers in animal models of arthritis.
- The administration of the compound resulted in decreased levels of cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations on the Hydrazide Moiety
- 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide (C₂₄H₂₁ClN₄OS₂): Differs by the addition of a 4-(methylthio)phenyl group on the hydrazide, increasing molecular weight (481.03 g/mol).
- 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide (C₂₄H₂₀ClN₄OS) :
Variations in the Heterocyclic Core
- 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide (C₁₉H₁₉N₅O₂S) :
Hybrid Structures with Triazole Linkers
- 2-(4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N′-(arylmethylidene)acetohydrazides (Series 4–14) :
Physicochemical Properties
- Molecular Weight : Ranges from 326.42 g/mol (benzoxazole derivatives) to 481.03 g/mol (bulky aryl-substituted benzimidazoles) .
- Solubility : Hydroxyl or sulfonamide groups (e.g., compound 7 in ) improve aqueous solubility, while lipophilic groups (e.g., methylthio) enhance lipid bilayer penetration .
Q & A
Q. Q1. What is the standard procedure for synthesizing 2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide?
A1. The compound is synthesized via a multi-step approach:
Intermediate Preparation : Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate is treated with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours. Reaction progress is monitored by TLC (Chloroform:Methanol, 7:3). The intermediate, 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide, is isolated by pouring the mixture into ice water .
Derivatization : The intermediate is reacted with substituted aldehydes (1:1 molar ratio) under solvent-free conditions. Sodium borohydride and boric acid (1:1) are added as catalysts, and the mixture is ground in an agate mortar for 20–30 minutes until TLC confirms aldehyde disappearance. Purification is achieved via recrystallization from ethanol .
Advanced Synthesis & Optimization
Q. Q2. How do solvent-free synthesis conditions impact the yield and purity of this compound compared to traditional methods?
A2. Solvent-free mechanochemical grinding (e.g., mortar and pestle) enhances reaction efficiency by reducing side reactions and improving atom economy. For example, grinding the hydrazide intermediate with aldehydes in the presence of NaBH₄–H₃BO₃ achieves >85% yield within 30 minutes, compared to 6–18 hours under reflux . Purity is comparable to traditional methods (confirmed by NMR and TLC), but solvent-free approaches reduce waste and energy consumption .
Analytical Characterization
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
A3. Key methods include:
- ¹H NMR : Distinct singlets for -NH₂ (δ ~4.49 ppm) and -NH (δ ~9.41 ppm) confirm hydrazide formation .
- TLC : Chloroform:Methanol (7:3) or ethyl acetate:hexane (3:7) systems monitor reaction progress and purity .
- Recrystallization : Ethanol or methanol recrystallization removes unreacted aldehydes or byproducts, ensuring >95% purity .
Data Contradictions & Resolution
Q. Q4. Are there contradictions in reported synthetic routes for analogous compounds, and how can they be resolved?
A4. Discrepancies arise in substituent positioning (e.g., 5-methyl vs. 4-chloro benzoxazole derivatives):
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro) may slow nucleophilic substitution compared to 5-methyl derivatives. Systematic optimization of reaction time (15–60 minutes) and catalyst ratios (1:1 to 1:2 NaBH₄:H₃BO₃) is recommended .
- Intermediate Stability : Hydrazide intermediates with 4-chloro substituents require stricter anhydrous conditions to avoid hydrolysis. Use of molecular sieves or inert atmospheres is advised .
Structure-Activity Relationship (SAR)
Q. Q5. How does the 2-chlorophenyl substituent influence the compound’s biological activity?
A5. The 2-chlorophenyl group enhances lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites). To validate SAR:
In Vitro Assays : Compare bioactivity of 2-chlorophenyl derivatives against unsubstituted analogs in enzyme inhibition assays (e.g., acetylcholinesterase or antimicrobial targets) .
Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects of substituents on binding affinity .
Reaction Mechanism Insights
Q. Q6. What is the proposed mechanism for the formation of the thioether linkage in this compound?
A6. The thioether bond forms via nucleophilic substitution:
Thiol Activation : The SH group in 1,3-benzoxazole-2-thiol reacts with ethyl chloroacetate in acetone, displacing chloride to form ethyl [(benzoxazol-2-yl)sulfanyl] acetate .
Hydrazide Formation : Ethyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate, releasing ethanol and yielding the acetohydrazide .
Stability & Storage
Q. Q7. What are the stability considerations for this compound under varying pH and temperature conditions?
A7.
- pH Sensitivity : The hydrazide bond is prone to hydrolysis under strongly acidic (pH <3) or basic (pH >10) conditions. Store in neutral buffers (pH 6–8) .
- Thermal Stability : Decomposition occurs above 150°C. Store at 2–8°C in airtight, light-protected containers .
Advanced Applications
Q. Q8. How can this compound be functionalized for targeted drug delivery systems?
A8.
- Conjugation Strategies : React the hydrazide group with ketone-bearing targeting moieties (e.g., antibody-drug conjugates) via pH-sensitive hydrazone bonds .
- Nanoparticle Loading : Encapsulate the compound in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
